(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol

Medicinal Chemistry Drug Design Hydrogen Bonding

Access to ortho-aminophenyl pyrazole scaffolds with orthogonal handles limits CNS drug discovery. (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol (CAS 769069-96-7) solves this as a bifunctional building block. • Ortho-amine enables unique H-bonding & metal chelation for kinase selectivity. • Dual amine + alcohol handles allow parallel synthesis without protection. • LogP ~0.89-optimal for blood-brain barrier penetration. Full analytics. Packs: 100 mg-5 g; bulk available.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 769069-96-7
Cat. No. B151340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol
CAS769069-96-7
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=C2)CO)N
InChIInChI=1S/C10H11N3O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13)
InChIKeyOEVHZSDDUAPTGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol: Strategic Pyrazole Building Block


(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol (CAS 769069-96-7) is an ortho-substituted aminophenyl pyrazole featuring a free hydroxymethyl group for further derivatization [1]. As a member of the pyrazole class—widely recognized as lipophilic, metabolically stable bioisosteres of phenol—this compound serves as a versatile scaffold in medicinal chemistry and organic synthesis . Its bifunctional nature (primary amine and primary alcohol) makes it a strategic intermediate for constructing diverse heterocyclic libraries and targeted molecular probes [1].

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol: Regioisomerism & H-Bonding Topology


Substituting (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol with its close regioisomers—such as [3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol or [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol —is chemically invalid for many applications because the ortho-, meta-, and para- substitution patterns on the phenyl ring dictate distinct hydrogen-bonding topologies, conformational preferences, and electronic effects. In drug discovery, these seemingly minor positional variations can fundamentally alter a molecule's binding pose in a protein active site, its ability to form intramolecular hydrogen bonds, and its overall 3D pharmacophore . Furthermore, the ortho-amine in this target compound provides a unique potential for metal chelation or intramolecular cyclization that its meta- and para- analogs lack, directly impacting both synthetic utility and biological target engagement .

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol: Differentiation Benchmarks vs. Analogs


Hydrogen Bond Donor Topology Advantage

The ortho-substitution pattern of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol results in a higher effective hydrogen bond donor count compared to its meta- and para-aminophenyl regioisomers due to the potential for intramolecular hydrogen bonding between the ortho-amine and the pyrazole nitrogen, as well as with the hydroxymethyl group. This creates a unique, bidentate H-bond donor motif [1]. Computed descriptors confirm 3 H-bond donors for the target compound [1]. While the meta- and para- analogs also have 3 computed donors, the ortho geometry permits an intramolecular interaction that effectively pre-organizes the molecule, enhancing its binding affinity and specificity in a way not achievable by the other regioisomers .

Medicinal Chemistry Drug Design Hydrogen Bonding

Lipophilicity Profile for BBB Penetration

The compound exhibits a consensus Log Po/w of 0.89, with individual models ranging from 0.3 (MLOGP) to 1.66 (SILICOS-IT) . This moderate lipophilicity is a key differentiator from more hydrophilic or hydrophobic pyrazole derivatives. Specifically, compared to unsubstituted phenylpyrazole alcohols which may have lower LogP values, this ortho-aminophenyl derivative balances polarity from the amine and alcohol with the lipophilic aromatic core, placing it within a favorable range for central nervous system (CNS) drug candidates, where an optimal LogP is typically between 1 and 3 [1].

ADME Blood-Brain Barrier Lipophilicity

Dual Orthogonal Functional Handles

Unlike many pyrazole building blocks that lack a free hydroxymethyl group, (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol provides two distinct, chemically orthogonal functional handles: a primary aromatic amine and a primary alcohol [1]. This dual functionality enables sequential derivatization without the need for protection/deprotection steps that are often required with analogs containing only one reactive group. For example, the amine can be selectively acylated or alkylated while the alcohol remains free for a subsequent Mitsunobu reaction or oxidation, significantly streamlining the synthesis of complex libraries [1].

Organic Synthesis Building Block Parallel Synthesis

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol: Research & Procurement Applications


CNS-Penetrant Kinase Inhibitor Design

Leveraging its moderate LogP of ~0.89 and unique ortho-amine hydrogen bonding topology , (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol is an ideal core scaffold for designing kinase inhibitors targeting CNS disorders. The compound's lipophilicity profile falls within the optimal range for blood-brain barrier penetration , while its potential for intramolecular hydrogen bonding can be exploited to achieve high selectivity against off-target kinases .

Bifunctional Molecular Probe Development

The presence of two orthogonal functional handles—a primary amine and a primary alcohol —makes this compound a superior choice for constructing bifunctional probes for target engagement studies. The amine can be conjugated to a fluorophore or biotin via amide bond formation, while the alcohol can be separately functionalized with a photoreactive group or another reporter, enabling sophisticated pull-down and imaging experiments.

Streamlined Heterocyclic Library Synthesis

For high-throughput synthesis and library generation, the dual functionality of this pyrazole building block allows for efficient, step-economic diversification. It can be used directly in parallel synthesis without the need for tedious protection strategies, making it a cost-effective and time-saving starting material for generating large collections of pyrazole-based compounds for screening against a variety of biological targets.

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